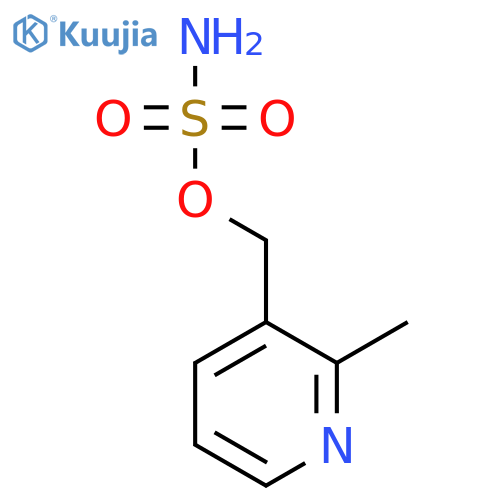Cas no 2228301-83-3 ((2-methylpyridin-3-yl)methyl sulfamate)

2228301-83-3 structure
商品名:(2-methylpyridin-3-yl)methyl sulfamate
(2-methylpyridin-3-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (2-methylpyridin-3-yl)methyl sulfamate
- 2228301-83-3
- EN300-2004158
-
- インチ: 1S/C7H10N2O3S/c1-6-7(3-2-4-9-6)5-12-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
- InChIKey: QCSHCMWPYBBNHD-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1=CC=CN=C1C
計算された属性
- せいみつぶんしりょう: 202.04121336g/mol
- どういたいしつりょう: 202.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 90.7Ų
(2-methylpyridin-3-yl)methyl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004158-0.05g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-2004158-0.5g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-2004158-0.1g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-2004158-5.0g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-2004158-2.5g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-2004158-5g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-2004158-0.25g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-2004158-1.0g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-2004158-10.0g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-2004158-10g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 10g |
$5037.0 | 2023-09-16 |
(2-methylpyridin-3-yl)methyl sulfamate 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
2228301-83-3 ((2-methylpyridin-3-yl)methyl sulfamate) 関連製品
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
